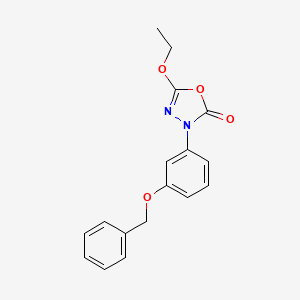
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylaminoethoxy group and the trifluoromethylphenyl group is usually carried out through nucleophilic substitution reactions. These steps require specific reagents such as dimethylamine and trifluoromethylbenzene derivatives.
Maleate Formation: The final step involves the formation of the maleate salt, which is achieved by reacting the free base of the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethoxy group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the pyridazinone core is known for its potential pharmacological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
作用机制
The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the dimethylaminoethoxy group can modulate its solubility and bioavailability. The pyridazinone core is crucial for its biological activity, potentially inhibiting specific enzymes or signaling pathways.
相似化合物的比较
Similar Compounds
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-phenylpyridazin-4(1H)-one: Lacks the trifluoromethyl group, which may reduce its binding affinity and biological activity.
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(4-methylphenyl)pyridazin-4(1H)-one: The methyl group on the phenyl ring can alter its reactivity and pharmacological profile.
3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-chlorophenyl)pyridazin-4(1H)-one: The chloro group can introduce different electronic effects, impacting its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-(Dimethylamino)ethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)pyridazin-4(1H)-one maleate makes it unique among similar compounds. This group enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
属性
分子式 |
C20H22F3N3O6 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-[2-(dimethylamino)ethoxy]-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C16H18F3N3O2.C4H4O4/c1-11-9-14(23)15(24-8-7-21(2)3)20-22(11)13-6-4-5-12(10-13)16(17,18)19;5-3(6)1-2-4(7)8/h4-6,9-10H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
LRHFHEVUQKTRAJ-BTJKTKAUSA-N |
手性 SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN(C)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)




![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)





